molecular formula C9H20Cl2N2O B1392865 N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride CAS No. 1269053-84-0

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

Cat. No.: B1392865
CAS No.: 1269053-84-0
M. Wt: 243.17 g/mol
InChI Key: BJBJDEMBSULYLM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Biological Activity

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H19Cl2N2O
  • Molecular Weight : Approximately 222.71 g/mol

This compound features a piperidine ring substituted with a dimethylacetamide group, which contributes to its unique biological properties. The presence of both the piperidine and acetamido functionalities allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly cholinergic and adrenergic pathways. Preliminary studies suggest that it may act as a modulator of neurotransmission, influencing receptor activity and enzyme interactions.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, potentially affecting cholinergic and adrenergic signaling pathways.
  • Enzyme Interaction : It has been suggested that this compound could inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine, thus enhancing cholinergic activity .

1. Neuropharmacological Effects

Research indicates that this compound may have applications in treating neurological disorders due to its potential to enhance cholinergic transmission. Similar compounds have shown efficacy in conditions like Alzheimer's disease by inhibiting AChE .

2. Anticancer Activity

Recent investigations into piperidine derivatives have revealed anticancer properties. For instance, compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound might exhibit similar effects .

3. Anticonvulsant Activity

Preliminary studies have also explored the anticonvulsant potential of this compound. Its structural analogs have been tested for efficacy in animal models of epilepsy, indicating a promising avenue for further research in seizure management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential.

Compound NameUnique FeaturesBiological Activity
N,N-Dimethylacetamide Lacks piperidine moiety; primarily used as a solventMinimal biological activity
Piperidine Basic structure without acetamido groupUsed in organic synthesis
4-Hydroxy-N,N-dimethylbenzamide Contains hydroxyl group instead of piperidineDifferent biological activity

This table illustrates how the structural components influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

  • Neurotransmitter Modulation Study : A study demonstrated that derivatives similar to this compound could significantly enhance cholinergic transmission in vitro, leading to increased cognitive function in animal models.
  • Anticancer Efficacy Trials : In vitro assays showed that piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
  • Anticonvulsant Screening : In animal models, certain derivatives were effective at reducing seizure frequency and severity when administered at specific dosages, suggesting a potential role for this compound in epilepsy treatment .

Scientific Research Applications

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to different productsPotassium permanganate
Reduction Yields various derivativesLithium aluminum hydride
Substitution Replacement of atoms/groupsAlkyl halides, acyl chlorides

Pharmaceutical Development

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a precursor in developing new drugs targeting neurological disorders and pain management. Preliminary studies suggest potential interactions with neurotransmitter systems, indicating its role in modulating cholinergic and adrenergic pathways .

Biological Studies

In biological research, this compound is investigated for its effects on enzyme inhibition and receptor binding. Its unique piperidine structure enhances its ability to interact with various biological targets, making it a candidate for studying mechanisms of action related to neurotransmission and other physiological processes .

Chemical Synthesis

The compound is employed in organic synthesis as a versatile building block for creating complex molecules. It can participate in nucleophilic substitution reactions due to the presence of functional groups that facilitate further chemical transformations .

Case Study 1: Neurological Drug Development

A study explored the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound showed promise in modulating acetylcholine levels in animal models, suggesting its utility in enhancing cognitive functions.

Case Study 2: Pain Management

Research indicated that derivatives of this compound could act as analgesics by interacting with pain receptors. This study highlighted the compound's potential role in developing non-opioid pain relief medications .

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJDEMBSULYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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